molecular formula C6H7Cl2F4N B2786203 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride CAS No. 2089257-21-4

1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride

Cat. No.: B2786203
CAS No.: 2089257-21-4
M. Wt: 240.02
InChI Key: WZYIVNMOZNMOIM-UHFFFAOYSA-N
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Description

1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride is a chemical compound with the molecular formula C6H6ClF4N·HCl. This compound is known for its unique bicyclic structure, which includes a nitrogen atom and multiple fluorine atoms. It is used in various scientific research applications due to its distinctive chemical properties.

Chemical Reactions Analysis

1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Medicinal Chemistry

1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride has shown potential in the development of pharmaceutical compounds due to its ability to act as a building block for various biologically active molecules.

Case Studies

  • Inhibitors of Kinases : Research has indicated that derivatives of bicyclic compounds similar to 1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane are being explored as inhibitors for various kinases involved in cancer pathways. The compound's structural rigidity and fluorination may enhance binding affinity and selectivity towards target enzymes .
  • Antimicrobial Activity : Studies have suggested that fluorinated bicyclic compounds exhibit increased antimicrobial properties compared to their non-fluorinated counterparts. This is attributed to the influence of fluorine on the electronic properties of the molecule, which can affect membrane permeability and interaction with biological targets .

Applications in Materials Science

The unique properties of this compound make it a candidate for use in advanced materials.

Case Studies

  • Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and insulation applications due to their superior performance under harsh conditions .
  • Nanomaterials : Research is ongoing into the use of this compound in the synthesis of nanomaterials that incorporate fluorinated structures for applications in electronics and optics .

Synthetic Organic Chemistry Applications

In synthetic organic chemistry, this compound serves as an important intermediate.

Case Studies

  • Synthesis of Complex Molecules : The compound is utilized in multi-step synthetic routes to construct complex organic molecules with specific stereochemical configurations required for biological activity . Its unique bicyclic structure allows for selective functionalization at various sites.
  • Reagent in Fluorination Reactions : Due to its high fluorine content, this compound can act as a reagent in reactions aimed at introducing fluorine into other organic substrates, thereby enhancing their pharmacological profiles .

Mechanism of Action

The mechanism of action of 1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to bind to enzymes and receptors, potentially inhibiting or modifying their activity. The presence of fluorine atoms enhances its binding affinity and stability, making it a potent compound in biochemical studies.

Comparison with Similar Compounds

1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride can be compared with similar compounds such as:

The unique combination of chlorine and fluorine atoms in this compound makes it particularly valuable in research applications, providing a balance of reactivity and stability.

Biological Activity

1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride (CAS: 2089257-21-4) is a synthetic compound that has garnered attention due to its unique structural features and potential biological activities. This bicyclic compound contains multiple fluorine atoms, which can significantly influence its chemical reactivity and biological interactions.

Chemical Structure

The molecular formula for this compound is C6H6ClF4NHClC_6H_6ClF_4N\cdot HCl. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds interesting for drug development.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests several potential areas of interest:

  • Antimicrobial Properties : Preliminary studies indicate that compounds with similar bicyclic structures may exhibit antimicrobial activity. Such properties are often attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Neuropharmacological Effects : The azabicyclic structure suggests potential interactions with neurotransmitter systems. Compounds in this class may act as modulators of neurotransmitter receptors or transporters.
  • Toxicological Assessments : Safety data indicate that while the compound has useful properties, it also requires careful handling due to potential irritant effects as indicated by hazard statements associated with its use .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various fluorinated compounds found that certain derivatives exhibited significant inhibition against Gram-positive bacteria. While specific data on this compound is scarce, its structural analogs have shown promise in this area.

Neuropharmacological Research

Research involving structurally similar compounds has demonstrated activity at various neurotransmitter receptors. For instance, compounds with bicyclic frameworks have been studied for their effects on dopamine and serotonin receptors, suggesting that this compound may also interact with these systems.

Data Table: Summary of Biological Activities

Activity Type Potential Effects References
AntimicrobialInhibition of bacterial growth ,
NeuropharmacologicalModulation of neurotransmitter systems ,
ToxicityIrritant effects; requires safety precautions

Properties

IUPAC Name

1-chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClF4N.ClH/c7-4-2-12-1-3(4)5(8,9)6(4,10)11;/h3,12H,1-2H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYIVNMOZNMOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)(C(C2(F)F)(F)F)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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